Chemical structure and properties of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
Chemical structure and properties of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
This guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine , a pivotal intermediate in organic synthesis and drug development.
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
4-(2-Methyl-1,3-dioxolan-2-yl)pyridine (CAS: 60553-33-5) is the ethylene glycol acetal derivative of 4-acetylpyridine.[1] It serves as a robust "masked" ketone, allowing chemists to perform transformations on the pyridine ring—such as N-alkylation, oxidation, or metal coordination—without affecting the acetyl group. Its unique stability profile against acid hydrolysis distinguishes it from standard acetals, making it a valuable building block in the synthesis of antidotes for organophosphate poisoning and various pyridine-based ligands.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine |
| Common Name | 4-Acetylpyridine ethylene acetal |
| CAS Number | 60553-33-5 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | CC1(OCCO1)C2=CC=NC=C2 |
| Structure Description | A pyridine ring substituted at the C4 position with a 1,3-dioxolane ring containing a methyl group at the C2 position.[1][2][3][4] |
Structural Analysis
The molecule features two distinct domains:[5]
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The Pyridine Ring: Electron-deficient aromatic system with a basic nitrogen atom (pKa ~5.2 for the conjugate acid).
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The Dioxolane Ring: A cyclic acetal protecting group. The steric bulk of the methyl group and the rigidity of the five-membered ring contribute to its hydrolytic stability.
Physicochemical Properties[4][6][7][8]
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | May darken upon storage due to trace N-oxidation.[2] |
| Boiling Point | 260.7°C (at 760 mmHg) | Often distilled at reduced pressure (~110-115°C @ 10 mmHg). |
| Density | 1.126 g/cm³ | At 25°C. |
| Refractive Index | 1.514 | |
| Flash Point | 95.5°C | Combustible liquid. |
| Solubility | Soluble in DCM, Chloroform, Ethanol | Sparingly soluble in water; hydrolyzes slowly in hot aqueous acid. |
Synthesis & Production
The standard industrial and laboratory synthesis involves the acid-catalyzed condensation of 4-acetylpyridine with ethylene glycol.
Reaction Pathway
The reaction is an equilibrium process governed by Le Chatelier's principle. Water must be continuously removed to drive the reaction to completion.
Figure 1: Synthesis pathway via acid-catalyzed acetalization.
Detailed Protocol
Reagents: 4-Acetylpyridine (1.0 eq), Ethylene Glycol (1.5-2.0 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Toluene (Solvent).[6]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-acetylpyridine, ethylene glycol, and toluene to the flask. Add p-TSA last.
-
Reflux: Heat the mixture to vigorous reflux. Water will co-distill with toluene and separate in the trap. Continue until no further water accumulates (typically 4–12 hours).
-
Workup: Cool the mixture to room temperature. Wash with saturated NaHCO₃ solution to neutralize the acid catalyst (crucial to prevent hydrolysis during isolation).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify via vacuum distillation or silica gel chromatography (EtOAc/Hexane).
Expert Insight: The use of benzene is obsolete due to toxicity; toluene or cyclohexane are preferred. The reaction rate is slower than aliphatic ketones due to the electron-withdrawing nature of the pyridine ring, which destabilizes the oxocarbenium ion intermediate.
Reactivity & Stability
Unusual Hydrolytic Stability
Unlike typical acetals which hydrolyze readily in dilute acid, pyridine-substituted dioxolanes exhibit enhanced stability .
-
Mechanism: Protonation of the pyridine nitrogen creates a pyridinium species. The positive charge exerts a strong electron-withdrawing effect, destabilizing the transition state required for acetal ring opening.
-
Implication: This allows the molecule to survive acidic conditions that would cleave a standard acetal, necessitating harsher conditions (e.g., concentrated HCl, heat) for deprotection.
N-Alkylation (Quaternization)
The pyridine nitrogen remains nucleophilic. It reacts with alkyl halides to form quaternary ammonium salts, which are often used as ionic liquids or bioactive pharmacophores.
Figure 2: Divergent reactivity pathways: Hydrolysis, Alkylation, and Coordination.
Applications
Drug Development
-
Antidote Synthesis: Quaternary salts derived from this intermediate are investigated as reactivators for acetylcholinesterase inhibited by organophosphates (nerve agents). The dioxolane ring modifies the lipophilicity and blood-brain barrier penetration of the antidote.
-
Linker Chemistry: Used to attach the pyridine moiety to other pharmacophores without exposing the reactive ketone carbonyl.
Coordination Chemistry[5][10]
-
Ligand Design: Acts as a monodentate ligand binding through the pyridine nitrogen.
-
MOFs: Used in the synthesis of Metal-Organic Frameworks where the acetal group acts as a steric spacer or a latent functional group that can be activated post-synthetically.
Experimental Protocols
Protocol A: Deprotection (Hydrolysis)
To regenerate 4-acetylpyridine:
-
Dissolve the acetal in THF/Water (1:1).
-
Add 1M HCl (excess).
-
Heat to 60°C for 2–4 hours (monitor by TLC). Note: Room temperature hydrolysis is often too slow.
-
Neutralize with NaOH, extract with DCM.
Protocol B: Quaternization with Methyl Iodide
-
Dissolve 4-(2-methyl-1,3-dioxolan-2-yl)pyridine in anhydrous acetone.
-
Add Methyl Iodide (1.1 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
The product, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium iodide , precipitates as a yellow solid.
-
Filter and wash with cold ether.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 | Wear nitrile gloves. |
| Eye Irritation | Category 2A | Use safety goggles. |
| Flammability | Combustible Liquid | Keep away from open flames/sparks. |
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. The acetal is stable, but the pyridine ring is susceptible to N-oxidation over long periods if exposed to air and light.
References
-
Hobson, S., et al. (2003). "Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes." Journal of Heterocyclic Chemistry, 40(2), 212-216. Link
-
GuideChem. "Pyridine, 4-(2-methyl-1,3-dioxolan-2-yl)- Chemical Properties and Safety." Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89415512, 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine." (Related Isomer Data for comparison). Link
-
Borisova, Y. G., et al. (2024). "Synthesis and Biological Activity of Ammonium Salts Containing Cycloacetal Fragment." ResearchGate.[7][8] Link
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- 3. PubChemLite - 2-(2-methyl-1,3-dioxolan-2-yl)pyridine (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | C10H13NO2 | CID 89415512 - PubChem [pubchem.ncbi.nlm.nih.gov]
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